molecular formula C14H17NO2 B116106 5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione CAS No. 144128-70-1

5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione

Cat. No. B116106
M. Wt: 231.29 g/mol
InChI Key: WANNTJAQMZXABU-UHFFFAOYSA-N
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Description

“5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione” is a chemical compound with the molecular formula C14H17NO2 . It is also known by other names such as “5-(4-Dimethylamino-phenyl)-cyclohexane-1,3-dione” and has a PubChem CID of 730117 .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C14H17NO2/c1-15(2)12-5-3-10(4-6-12)11-7-13(16)9-14(17)8-11/h3-6,11H,7-9H2,1-2H3 . The Canonical SMILES string is CN(C)C1=CC=C(C=C1)C2CC(=O)CC(=O)C2 .


Chemical Reactions Analysis

While specific chemical reactions involving “5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione” are not available, it’s worth noting that 1,3-cyclohexanediones can react with unactivated aldehydes via aldol condensation/Michael addition reaction .


Physical And Chemical Properties Analysis

The molecular weight of “5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione” is 231.29 g/mol . It has a computed XLogP3-AA value of 1.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The exact mass is 231.125928785 g/mol and the monoisotopic mass is also 231.125928785 g/mol . The topological polar surface area is 37.4 Ų .

Scientific Research Applications

Synthesis and Characterization

5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione has been utilized in various synthetic and characterization studies. It has been used in the synthesis of compounds with potential biological activity. For instance, Jeyachandran (2021) synthesized precursors such as 2-((dimethylamino)methylene)cyclohexane-1,3-dione, which serve as important intermediates in organic synthesis (Jeyachandran, 2021).

Heterocyclic Systems Formation

This compound plays a significant role in the formation of polycondensed heterocyclic systems. Dzvinchuk et al. (2009) described the Hantzsch three-component cyclization involving 4-(dimethylamino)benzaldehyde, cyclohexane-1,3-diones, which leads to the formation of various heterocyclic systems (Dzvinchuk et al., 2009).

Synthesis of Isoxazoles and Benzisoxazolones

In the study by Menozzi et al. (1983), reactions involving cyclohexane sym-2-dimethylaminomethylene-1,3-diones produced compounds like 5-(alkyl)(phenyl)-4-acylisoxazoles and 6,7-dihydro-1,2-benzisoxazol-4(5H)-ones. These compounds demonstrate the versatility of this chemical in producing a range of isoxazoles and benzisoxazolones (Menozzi et al., 1983).

Stabilizer in Propellants

Soliman and El-damaty (1984) highlighted the use of a derivative of 5-phenyl-cyclohexane-1,3-dione-4-carboxanilide as a stabilizer in double-base propellant, demonstrating its application in materials science (Soliman & El-damaty, 1984).

N-Confused Porphyrin Derivatives

Li et al. (2011) used cyclohexane-1,3-dione for the synthesis of N-confused porphyrin derivatives, showcasing its role in the synthesis of complex organic compounds (Li et al., 2011).

Antimicrobial and Antifungal Applications

Dabholkar and Ansari (2008) synthesized compounds from 5,5-dimethylcyclohexane-1,3-dione and investigated their antibacterial activities, indicating potential applications in antimicrobial studies (Dabholkar & Ansari, 2008).

Crystal Structure Analysis

Barakat et al. (2016) focused on the crystal structure analysis of a compound synthesized from cyclohexane-1,3-dione, highlighting its importance in structural chemistry (Barakat et al., 2016).

Safety And Hazards

This compound is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

5-[4-(dimethylamino)phenyl]cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-15(2)12-5-3-10(4-6-12)11-7-13(16)9-14(17)8-11/h3-6,11H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANNTJAQMZXABU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2CC(=O)CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352602
Record name 5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione

CAS RN

144128-70-1
Record name 5-[4-(Dimethylamino)phenyl]-1,3-cyclohexanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144128-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-(Dimethylamino)phenyl)-1,3-cyclohexanedione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AM Pandey, NK Digrawal, N Mohanta… - The Journal of …, 2021 - ACS Publications
A base-free and acceptorless Ru-catalyzed dehydrogenative approach has been developed for the synthesis of N-heterocycles by using 1,3-dicarbonyls and amino alcohols through a …
Number of citations: 10 pubs.acs.org
AM Malla, M Parveen, F Ahmad, S Azaz, M Alam - RSC Advances, 2015 - pubs.rsc.org
The present study reports a facile and green approach for the synthesis of thiazolidine/oxazolidine derivatives 4(a–u) in excellent yields (92–98%) with high purity. The protocol involves …
Number of citations: 23 pubs.rsc.org
CM Su, CY Chen, T Lu, Y Sun, W Li, YL Huang… - Oncotarget, 2016 - ncbi.nlm.nih.gov
Chondrosarcoma is one of the bone tumor with high mortality in respond to poor radiation and chemotherapy treatment. Here, we analyze the antitumor activity of a novel benzofuran …
Number of citations: 11 www.ncbi.nlm.nih.gov

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